Chondroitin sulfate

Übersicht

Beschreibung

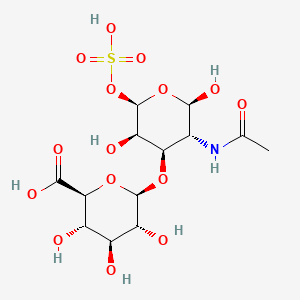

Chondroitin sulfate (CS) is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. It is a major component of the extracellular matrix and is found attached to proteins as part of a proteoglycan. CS plays a vital role in the structure and function of connective tissues, such as cartilage, and is involved in various biological processes including cell division, neuronal development, and the pathogenesis of joint diseases .

Synthesis Analysis

The biosynthesis of CS involves the polymerization of its disaccharide units, which is tightly regulated within cells. The sulfation pattern of CS is critical for its biological functions, as different sulfation patterns can affect its interaction with growth factors and chemokines. The chondroitin synthase gene is responsible for the polymerization process, and its activity has been shown to be essential for morphogenesis and cell division in organisms like Caenorhabditis elegans .

Molecular Structure Analysis

The molecular structure of CS is characterized by its long, unbranched chains of alternating sugars, which can form various sulfation patterns. The structure of chondroitin 4-sulfate, for example, has been refined to show a regular 3-fold helical form, stabilized by intramolecular hydrogen bonds and intermolecular interactions. The presence of sulfate groups imparts a negative charge to the molecule, influencing its biological interactions .

Chemical Reactions Analysis

CS participates in numerous chemical reactions within the body, particularly those involving the binding of cations due to its negative charge. This property is utilized in the formation of proteoglycan aggregates in cartilage and is also exploited in biomineralization processes for bone tissue engineering. The interaction of CS with calcium and phosphate ions can induce osteogenic differentiation of stem cells, highlighting its potential in regenerative medicine .

Physical and Chemical Properties Analysis

The physical and chemical properties of CS are influenced by its molecular weight, shape, and charge. For instance, sodium this compound-protein complexes in cartilage have been described as rodlike structures with a high molecular weight, which can form aggregates through hydrogen-bonded associations. The flexibility of the CS chains allows for variations in their extension, which is dependent on the ionic strength of the environment . The negative charge of CS due to its sulfate groups is essential for its biological functions, such as binding charged ions and influencing cell migration and axon pathfinding in the central nervous system .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

- Anticoagulant and Articular Cartilage Repair : CS extracted from various marine sources has demonstrated anticoagulant properties and is effective in repairing articular cartilage (Pal & Saha, 2019).

- Corneal Lesion Healing and Antidiabetic Effects : It also aids in corneal lesion healing and has shown antidiabetic effects (Pal & Saha, 2019).

- Antiproliferative Effects : CS possesses antiproliferative properties, beneficial in certain medical conditions (Pal & Saha, 2019).

- Gene Silencing in Liver Fibrosis : A combination of chondroitin sulfate and RNA lipolexes has shown gene silencing effects in liver fibrosis (Pal & Saha, 2019).

Neurological Roles

- Therapy for Neurodegenerative Diseases : CS is used in therapy for ischemic and neurodegenerative diseases, showing promise in conditions like schizophrenia and affective disorders (Gromova et al., 2019).

Tissue Engineering and Drug Delivery

- Cartilage Regeneration : CS is explored for its role in cartilage regeneration, with its bioactivity influenced by sulfation degree and pattern (Vázquez et al., 2019).

- Delivery System Applications : It is used in drug delivery and tissue engineering due to its biocompatibility and biodegradation properties (Yang et al., 2020).

Oncological Research

- Role in Oncogenesis and Metastasis : In vitro studies suggest a role for CS in oncogenesis and metastasis of several solid tumors (Shirinsky & Shirinsky, 2019).

- Potential in Cancer Diagnostics and Therapeutics : CS has been investigated for its potential in novel cancer diagnostics and therapeutic applications, using specific enzymes (Benito-Arenas et al., 2019).

Extraction and Purification Methods

- Extraction from Marine and Terrestrial Sources : Research has been conducted on the extraction and purification of CS from various sources, highlighting its value in biomedical and pharmaceutical applications (Abdallah et al., 2020).

Miscellaneous Applications

- Anticonvulsive Effects : CS has shown potential antiepileptic effects in experimental models, influencing abnormal neuronal activities (Singh et al., 2021).

Wirkmechanismus

Target of Action

Chondroitin sulfate (CS) primarily targets the cartilage in joints . It interacts with various signaling molecules in the matrix, including growth factors, receptors, and guidance molecules . CS is also known to interact with integrin signaling pathways, which regulate the growth, differentiation, and migration of multipotent neural precursor cells .

Mode of Action

CS exhibits its effects through several mechanisms. It has anti-inflammatory activity, which is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1, and prostaglandin E2 . It also stimulates the synthesis of proteoglycans and hyaluronic acid, and decreases the catabolic activity of chondrocytes, inhibiting the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to damage the cartilage matrix and cause death of articular chondrocytes .

Biochemical Pathways

The effect of CS in people with osteoarthritis is likely the result of a number of reactions including its anti-inflammatory activity, the stimulation of the synthesis of proteoglycans and hyaluronic acid, and the decrease in catabolic activity of chondrocytes . These actions inhibit the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to damage the cartilage matrix and cause death of articular chondrocytes .

Pharmacokinetics

The pharmacokinetics of CS are complex due to its structural diversity in chain length and sulfation patterns

Result of Action

The molecular and cellular effects of CS’s action include pain relief and increased joint mobility after a relatively long regular administration . CS also prevents joint space narrowing and reduces joint swelling and effusion . At the molecular level, CS increases the expression of the chaperone GRP78, which is thought to contribute to its anti-inflammatory effect . It also decreases the expression of the antioxidant enzyme superoxide dismutase 2 (SOD2), suggesting a drug-induced decrease of the oxidative stress caused by interleukin-1β in chondrocytes .

Action Environment

The action of CS can be influenced by various environmental factors. For instance, the degradation of CS is affected by the structure of CS (disaccharide composition and molecular weight) and the influence of degradation conditions (temperature, pH, degradation promoters, auxiliary conditions, and time) . Furthermore, the sulfation and epimerization patterns of CS give rise to different forms of CS, which enables it to interact specifically and with a significant affinity with various signaling molecules in the matrix .

Safety and Hazards

Zukünftige Richtungen

Alternative production strategies for chondroitin sulfate and its precursor, chondroitin, have been highlighted. These include chemical synthesis, chemoenzymatic synthesis, and microbial engineering . Analyzing some perspectives on structural modifications and preparation methods could potentially influence future applications of this compound in medical and biomaterial research .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKPYJOVDUMHGS-OSRGNVMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9007-28-7 (Parent) | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601017238 | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 6-(hydrogen sulfate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

190-194ºC | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

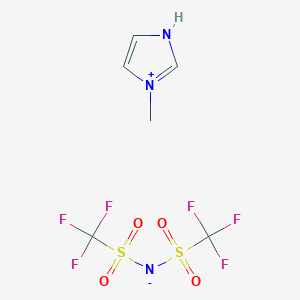

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B3028844.png)

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)